tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl](phenyl)methyl}carbamate
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Overview
Description
tert-Butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate: is a compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The tert-butyl carbamate group is known for its stability under various conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), lithium aluminum hydride (LiAlH4)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate is used as a protecting group for amines during multi-step synthesis. This allows for selective reactions to occur without interference from the amine group .
Biology and Medicine: In biological and medicinal research, this compound can be used to modify peptides and proteins, enhancing their stability and bioavailability. It is also used in the development of prodrugs, where the protecting group is removed in vivo to release the active drug .
Industry: In the industrial sector, tert-butyl carbamates are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their stability and ease of removal make them ideal for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine. The stability of the tert-butyl carbamate group is due to the formation of a stable tert-butyl cation during the deprotection process.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(phenyl)carbamate
- tert-Butyl N-(hydroxycarbamimidoyl)carbamate
Uniqueness: tert-Butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a hydroxycarbamimidoyl moiety. This combination provides enhanced stability and selectivity in synthetic applications compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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